molecular formula C13H15BrN2O3 B2838931 4-bromo-N-cyclohexyl-3-nitrobenzamide CAS No. 849537-85-5

4-bromo-N-cyclohexyl-3-nitrobenzamide

Cat. No. B2838931
CAS RN: 849537-85-5
M. Wt: 327.178
InChI Key: PYLMKAHJFNUPPE-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclohexyl-3-nitrobenzamide (BCNB) is a synthetic compound that has been extensively studied for its chemical, biochemical, and physiological properties. It is a member of the class of compounds known as nitrobenzamides, which are characterized by the presence of a nitro group attached to a benzene ring. BCNB is an important research tool, as it has been used to study the effects of nitrobenzamides on various biological systems.

Scientific Research Applications

Crystal Engineering and Molecular Design

Research on crystal engineering and molecular design demonstrates the significance of structural interactions in the synthesis and characterization of complex molecular structures. For instance, the exploration of hydrogen bonds and halogen bonds in crystal engineering reveals how these interactions can be utilized for crystal design. Molecular tapes mediated by strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions, as well as the amide dimer tape and iodo⋯nitro interaction in orthogonal directions, showcase the intricate balance between polarizability and structural insulation within crystal structures (Saha, Nangia, & Jaskólski, 2005). Similarly, the graded selection of hydrogen bonds and halogen bonds for isolating ternary cocrystals emphasizes the strategic exploitation of amide-acid and I···O2N supramolecular synthons for designing complex molecular architectures (Tothadi & Desiraju, 2013).

Spectroscopic Properties and Biological Activity

The synthesis, crystal structure, and spectroscopic properties of related compounds, such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, provide insights into structure-property relationships and potential biological activities. Density functional theory (DFT) calculations, along with spectroscopic methods, allow for the detailed analysis of such compounds, revealing their potential antitumor activities based on electrochemical measurements and cell line assays (He et al., 2014).

Vibrational Spectroscopic Analysis and Electro-optical Applications

Vibrational spectroscopic analysis, such as FTIR and FT-Raman spectra, plays a crucial role in understanding the electronic structure of molecules. For N-(4-Bromophenyl)-4-nitrobenzamide, comparative studies using different DFT methods have facilitated the optimization of its geometry and the calculation of vibrational frequencies. The outcomes from these analyses indicate potential uses in electro-optical applications due to the hyperpolarizability values, hinting at the relevance of such compounds in the development of antibacterial drugs (Dwivedi & Kumar, 2019).

Catalytic and Synthetic Applications

The catalytic and synthetic applications of related nitrobenzamide compounds are highlighted in various studies. For example, the use of nickel(II)-diamine complexes in enantioselective Michael additions illustrates the versatility of nitrobenzamide derivatives in organic synthesis, showcasing their potential in creating chiral molecules with high yields and enantioselectivities (Evans, Mito, & Seidel, 2007).

properties

IUPAC Name

4-bromo-N-cyclohexyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c14-11-7-6-9(8-12(11)16(18)19)13(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLMKAHJFNUPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-cyclohexyl-3-nitrobenzamide

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